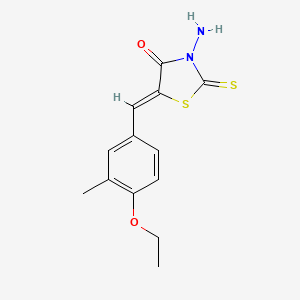
3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. This compound has shown promising results in scientific research for its potential applications in various fields.
作用機序
The mechanism of action of 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with specific targets in the cells. For example, it has been reported that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. It has been found to inhibit the growth of various bacteria and fungi. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, it has been reported to exhibit anticonvulsant activity by modulating the activity of neurotransmitters in the brain.
実験室実験の利点と制限
One of the advantages of using 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ability to exhibit multiple biological activities. This compound can be used in various assays to study its antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety measures while handling this compound.
将来の方向性
There are several future directions for research on 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the potential directions is to study its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, it is important to study the toxicity and pharmacokinetics of this compound in animal models to evaluate its potential use in humans.
Conclusion:
In conclusion, 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a promising compound that exhibits multiple biological activities. Its synthesis method is efficient and reproducible, and it has shown potential applications in various fields. Further research is needed to fully understand its mechanism of action and to evaluate its potential use in humans.
合成法
The synthesis of 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-ethoxy-3-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ammonium acetate to obtain the final product. This synthesis method has been reported in several research papers and has been found to be efficient and reproducible.
科学的研究の応用
3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
(5Z)-3-amino-5-[(4-ethoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-3-17-10-5-4-9(6-8(10)2)7-11-12(16)15(14)13(18)19-11/h4-7H,3,14H2,1-2H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUNODQSZLPDDF-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5234664.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine](/img/structure/B5234668.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B5234673.png)

![1-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5234691.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-6-ethoxy-2-methyl-4-quinolinamine hydrochloride](/img/structure/B5234695.png)
![(1R*,5S*)-6-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5234711.png)

![methyl 3-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5234737.png)
